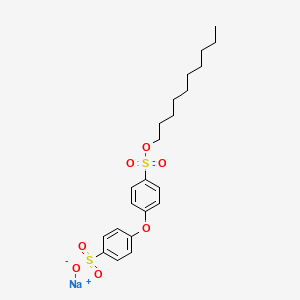![molecular formula C12H10N4O B13822717 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol CAS No. 344359-60-0](/img/structure/B13822717.png)
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core with an amino group at the 4-position and a phenol group at the 3-position.
準備方法
The synthesis of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 4-position .
化学反応の分析
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as sodium borohydride.
科学的研究の応用
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Biology: The compound is studied for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes.
Medicine: Due to its kinase inhibitory activity, it is explored for its potential therapeutic applications in cancer treatment.
作用機序
The mechanism of action of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol involves its interaction with protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. The compound’s ability to inhibit kinases makes it a promising candidate for cancer therapy .
類似化合物との比較
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol can be compared with other pyrrolopyrimidine derivatives, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their substitution patterns and pharmacokinetic properties.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent activity against Mycobacterium tuberculosis and is studied for its anti-tubercular properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
344359-60-0 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC名 |
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol |
InChI |
InChI=1S/C12H10N4O/c13-11-10-9(5-14-12(10)16-6-15-11)7-2-1-3-8(17)4-7/h1-6,17H,(H3,13,14,15,16) |
InChIキー |
NZFYCADMFUFESM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CNC3=NC=NC(=C23)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)
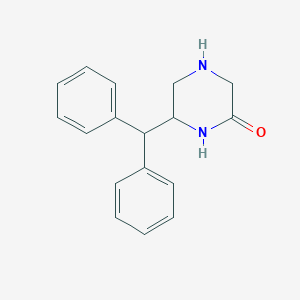
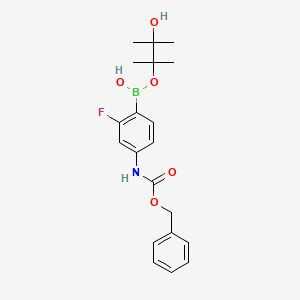
![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)
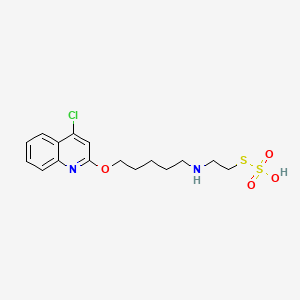
![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
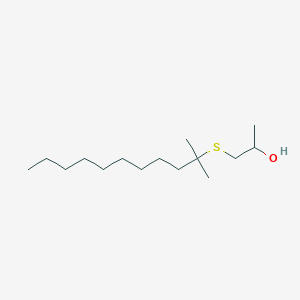
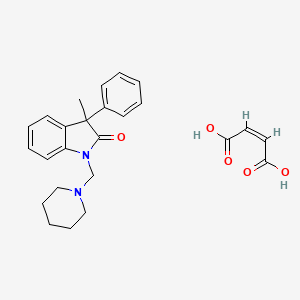
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)
